molecular formula C13H12Cl2N2O B12939852 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B12939852
M. Wt: 283.15 g/mol
InChI Key: SYPUFMXDKMLPJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound with a unique structure that includes a pyrazole ring substituted with a dichlorobenzyl group and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3,4-dichlorobenzyl chloride with 3,5-dimethylpyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the dichlorobenzyl group may interact with hydrophobic pockets in target proteins, enhancing binding affinity .

Comparison with Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 1-(3,4-Dichlorobenzyl)piperazine

Comparison: 1-(3,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern on the pyrazole ring and the presence of both dichlorobenzyl and carbaldehyde groups. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C13H12Cl2N2O

Molecular Weight

283.15 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-3,5-dimethylpyrazole-4-carbaldehyde

InChI

InChI=1S/C13H12Cl2N2O/c1-8-11(7-18)9(2)17(16-8)6-10-3-4-12(14)13(15)5-10/h3-5,7H,6H2,1-2H3

InChI Key

SYPUFMXDKMLPJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=C(C=C2)Cl)Cl)C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.